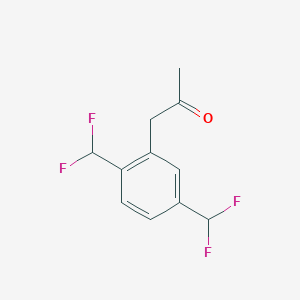![molecular formula C14H19BrO B14070439 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene CAS No. 101829-66-7](/img/structure/B14070439.png)
1-[(6-Bromohexyl)oxy]-4-ethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- is an organic compound with the molecular formula C14H19BrO. This compound is characterized by a benzene ring substituted with a 6-bromohexyl group and an ethenyl group. It is a versatile compound used in various fields of scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 6-bromohexanol, and ethenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent used is tetrahydrofuran (THF).
Catalysts: A base such as potassium carbonate (K2CO3) is used to deprotonate the alcohol group in 6-bromohexanol, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 6-bromohexanol reacts with benzene in the presence of a phase transfer catalyst to form the intermediate compound. This intermediate is then reacted with ethenyl bromide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and maintain consistent reaction conditions.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can undergo oxidation to form epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the ethenyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Epoxides and diols are the major products formed from oxidation reactions.
Reduction Products: Ethyl derivatives are the primary products formed from reduction reactions.
科学的研究の応用
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and regulatory proteins.
類似化合物との比較
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- can be compared with other similar compounds such as:
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-: This compound has a nitro group instead of an ethenyl group, which significantly alters its chemical reactivity and applications.
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-: The presence of an iodine atom instead of an ethenyl group changes its reactivity, particularly in substitution reactions.
[(6-bromohexyl)oxy]benzene: This compound lacks the ethenyl group, making it less versatile in terms of chemical modifications and applications.
The uniqueness of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- lies in its combination of the 6-bromohexyl and ethenyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
101829-66-7 |
|---|---|
分子式 |
C14H19BrO |
分子量 |
283.20 g/mol |
IUPAC名 |
1-(6-bromohexoxy)-4-ethenylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h2,7-10H,1,3-6,11-12H2 |
InChIキー |
YEVQVDWQROIEGT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)OCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
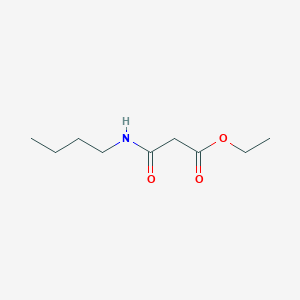
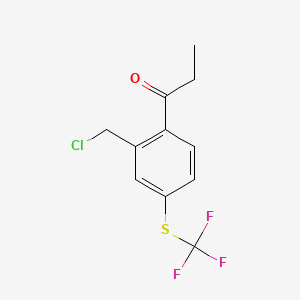
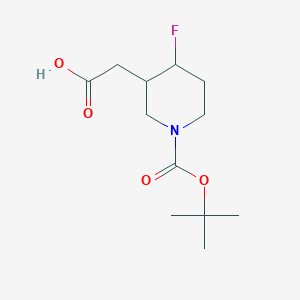
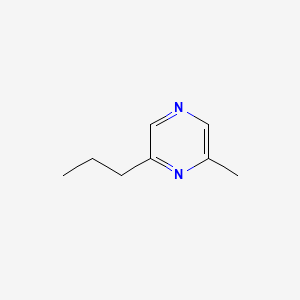
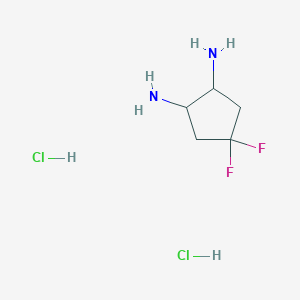
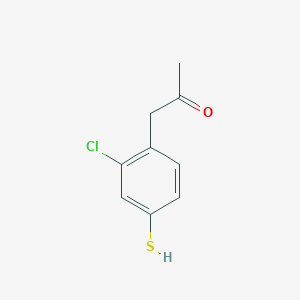
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)

![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)

![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
